4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside Fluorogenic substrate for chitinases, chitotriosidases, peptidoglycan muramidase, and lysozyme. Can be used to screen plasma samples for reduced chitotriosidase activity that may be indicative of lysosomal storage disorders.
4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside is a fluorogenic substrate for chitinases and chitotriosidases. 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside is cleaved by chitinases and chitotriosidases to release the fluorescent moiety 4-methylumbelliferyl (4-MU). 4-MU fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases. It has been used to screen plasma samples for reduced chitotriosidase activity that may be indicative of lysosomal storage disorders.
4-Methylumbelliferyl-β-D-N,N/',N/'/'-triacetylchitotrioside is a fluorogenic substrate for chitinases and chitotriosidases. It can be used to screen plasma samples for reduced chitotriosidase activity that may be indicative of lysosomal storage disorders.
Brand Name: Vulcanchem
CAS No.: 53643-13-3
VCID: VC20743839
InChI: InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33+,34+/m1/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C
Molecular Formula: C34H47N3O18
Molecular Weight: 785.7 g/mol

4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside

CAS No.: 53643-13-3

VCID: VC20743839

Molecular Formula: C34H47N3O18

Molecular Weight: 785.7 g/mol

* For research use only. Not for human or veterinary use.

4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside - 53643-13-3

Description

Basic Information

4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside is a chemical compound with the following characteristics :

  • Synonyms This compound is also known as 4-METHYL-7-COUMARINYL-TRI-N-ACETYL-BETA-CHITOTRIOSIDE, 4-METHYLUMBELLIFERYL BETA-D-N,N',N''-TRIACETYLCHITOTRIOSE, GLCNAC1-B-4GLCNAC1-B-4GLCNAC1-B-4MU, and other names .

  • CAS Number Its Chemical Abstracts Service (CAS) registry number is 53643-13-3 .

  • Molecular Formula The molecular formula is C34H47N3O18 .

  • Molecular Weight The molecular weight is 785.75 .

Uses and Applications

  • The primary application of 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside is in measuring chitinase activity. It has been utilized in both in vitro and in vivo studies to assess chitinase activity.

  • Biochemical research has shown that this chemical serves as a substrate primarily for chitinases, which are enzymes responsible for breaking down glycosidic bonds in chitin. Chitin is a key component of fungal cell walls and insect exoskeletons.

  • This compound has been used to screen plasma samples for reduced chitotriosidase activity, which may indicate lysosomal storage disorders.

  • 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is used in a rapid, simple, and inexpensive filter paper spot test for chitinase activity .

Mechanism of Action

  • 4-Methylumbelliferyl-N,N’,N’'-triacetyl-beta-chitotrioside acts as a fluorogenic substrate for chitinases and chitotriosidases.

  • The enzymatic reaction involving 4-Methylumbelliferyl-N,N’,N’'-triacetyl-beta-chitotrioside results in the liberation of 4-methylumbelliferone (4-MU), a highly fluorescent compound.

  • The mechanism of action involves the cleavage of the glycosidic bond in the substrate by chitinases, resulting in the liberation of 4-MU.

  • The action of 4-Methylumbelliferyl-N,N’,N’'-triacetyl-beta-chitotrioside is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent.

Safety Information

A safety data sheet (SDS) for 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside is available .

CAS No. 53643-13-3
Product Name 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside
Molecular Formula C34H47N3O18
Molecular Weight 785.7 g/mol
IUPAC Name N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33+,34+/m1/s1
Standard InChIKey BNYGKUQXGBVTRE-JFWBNMEYSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C
Appearance Assay:≥98%A crystalline solid
Synonyms GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU
PubChem Compound 16219671
Last Modified Sep 14 2023

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